molecular formula C7H15NO2S B13317307 (3,3-Dimethylcyclobutyl)methanesulfonamide

(3,3-Dimethylcyclobutyl)methanesulfonamide

Cat. No.: B13317307
M. Wt: 177.27 g/mol
InChI Key: XGCRJWVNFUHSHX-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclobutyl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO2S. This sulfonamide derivative features a 3,3-dimethylcyclobutyl group, a conformationally restricted ring system that may influence its binding properties and metabolic stability in biological systems. Sulfonamides are a significant class of compounds in medicinal chemistry and chemical biology, often serving as key precursors or intermediates in synthesizing more complex molecules . Researchers value this compound for its potential application in drug discovery programs, particularly in the development of enzyme inhibitors and receptor modulators. The sulfonamide functional group is a common pharmacophore found in compounds with a wide range of biological activities, including use as sodium channel inhibitors for potential analgesic applications and in other therapeutic agents . The rigid cyclobutane ring can be used to explore structure-activity relationships and to confer specific three-dimensional geometries. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(3,3-dimethylcyclobutyl)methanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)

InChI Key

XGCRJWVNFUHSHX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CS(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Sulfonylation of Aminomethylcyclobutane Derivatives

A classical approach involves reacting 3,3-dimethylcyclobutylmethanamine (or a related amine derivative) with methanesulfonyl chloride under basic conditions to yield the sulfonamide. The general reaction scheme is:

$$
\text{3,3-Dimethylcyclobutylmethanamine} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} (3,3\text{-Dimethylcyclobutyl})\text{methanesulfonamide}
$$

  • Reagents : Methanesulfonyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane).
  • Conditions : Typically carried out at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
  • Workup : The reaction mixture is quenched with water, extracted, dried, and purified by chromatography.

This method is well-established for sulfonamide synthesis and can be adapted for the sterically hindered cyclobutyl substrate.

Photocatalytic Decarboxylative Amidosulfonation

Recent advances have demonstrated the use of visible-light photocatalysis to enable direct decarboxylative amidosulfonation, which can be applied to synthesize sulfonamides such as this compound from the corresponding carboxylic acid precursors.

  • General procedure : A carboxylic acid derivative of 3,3-dimethylcyclobutane is reacted with a sulfur dioxide surrogate (DABSO, a DABCO-bis(sulfur dioxide) adduct), an amine source, and photocatalysts under irradiation with LED light (λ = 400 nm).
  • Catalysts : Acridine-based photocatalysts and copper salts (e.g., copper difluoride) are used synergistically.
  • Solvent : Degassed dichloromethane or mixed solvents.
  • Reaction time : Approximately 12 hours under continuous irradiation.
  • Outcome : The sulfonamide product is obtained after aqueous workup and purification by flash chromatography.

This method is advantageous for its mild conditions and direct use of carboxylic acids, avoiding the need for pre-formed sulfonyl chlorides or amines.

Multi-step Synthesis from Cyclobutanone Derivatives

An alternative pathway involves:

  • Starting from 3,3-dimethylcyclobutanone.
  • Conversion to 3,3-dimethylcyclobutylmethanol via reduction.
  • Transformation to 3,3-dimethylcyclobutylmethanamine through substitution or amination.
  • Final sulfonylation with methanesulfonyl chloride as described in 2.1.

This route allows for flexibility in functional group manipulation but involves more steps and reagents.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Sulfonylation of amine 3,3-Dimethylcyclobutylmethanamine Methanesulfonyl chloride, base 0–5 °C, organic solvent Straightforward, high yield Requires amine precursor
Photocatalytic decarboxylative amidosulfonation 3,3-Dimethylcyclobutane carboxylic acid DABSO, acridine catalyst, Cu salt, LED light Room temp, 12 h, degassed solvent Mild, direct from acid, green chemistry Requires specific catalysts and light source
Multi-step synthesis from cyclobutanone 3,3-Dimethylcyclobutanone Reducing agents, amination reagents, methanesulfonyl chloride Multiple steps, varied conditions Flexible intermediate access Longer synthesis, more purification steps

Research and Experimental Notes

  • The photocatalytic method has been demonstrated in recent peer-reviewed studies to provide efficient access to sulfonamide compounds under mild conditions, with yields typically ranging from 50–70% depending on substrate and catalyst loading.
  • Classical sulfonylation remains the most commonly employed industrial method due to simplicity and scalability.
  • Purification is commonly achieved by flash chromatography using silica gel with hexane/ethyl acetate solvent mixtures.
  • Characterization of the final product includes NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclobutyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

(3,3-Dimethylcyclobutyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclobutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Bulky substituents (e.g., tert-butyl in ’s compound) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Electron-Withdrawing Groups : Fluorine and nitro groups () enhance metabolic resistance but may introduce toxicity risks.

Biological Activity

(3,3-Dimethylcyclobutyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways. These interactions can lead to various pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its role as a possible antimicrobial agent.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
  • Anticancer Properties : Preliminary research indicates that the compound may inhibit cancer cell proliferation through specific molecular mechanisms.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Biological Activity Methodology Key Findings
Study 1AntimicrobialAgar diffusionInhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL.
Study 2Anti-inflammatoryIn vitro assaysReduced TNF-α production in macrophages by 30% at 10 µM concentration.
Study 3AnticancerCell viability assayInduced apoptosis in breast cancer cells (MCF-7) at IC50 = 15 µM.

Case Studies

  • Antimicrobial Efficacy :
    In a study examining the antimicrobial properties of this compound, researchers found significant inhibition of Gram-positive and Gram-negative bacteria. The compound's effectiveness was compared to standard antibiotics, demonstrating comparable or superior activity against resistant strains.
  • Anti-inflammatory Mechanism :
    A case study focusing on inflammatory responses revealed that the compound significantly decreased pro-inflammatory cytokines in human cell lines. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
  • Cancer Cell Studies :
    Research investigating the anticancer effects showed that this compound induced cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted its potential as a lead compound for developing new cancer therapies.

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